molecular formula C8H6ClFN2 B1530699 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole CAS No. 1283719-98-1

2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole

Cat. No. B1530699
M. Wt: 184.6 g/mol
InChI Key: RUKXJDUUGYFPEA-UHFFFAOYSA-N
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Description

“2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C8H6ClFN2 and a molecular weight of 184.6 . It is a derivative of benzimidazole .

It is stored at room temperature .

Scientific Research Applications

Antitumor Activity

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, including derivatives similar to 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds, through metabolic activation and modifications, including fluorine substitution, have been optimized for enhanced antitumor efficacy and reduced metabolic inactivation, showing promising results in the treatment of breast and ovarian cancers with manageable toxic side effects. These findings suggest potential suitability for clinical evaluation (Bradshaw et al., 2002).

Antimicrobial Activity

Compounds related to 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole have been explored for their antimicrobial activity. For instance, novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, sharing a structural similarity with the given compound, demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungi, often surpassing reference drugs in efficacy (Liaras et al., 2011).

Antimycobacterial Activity

The synthesis of fluorinated benzothiazolo imidazole compounds, which include structural motifs related to 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole, have shown promising antimicrobial activity. Some of these compounds exhibited significant anti-microbial effects, suggesting their potential as candidates for antimicrobial agent development (Sathe et al., 2011).

Heterocyclic Chemistry Applications

4-Chloro-2-fluoro-5-nitrobenzoic acid, similar in structure to the given compound, has been used as a multireactive building block for heterocyclic oriented synthesis (HOS). This approach leads to the preparation of various substituted nitrogenous heterocycles, demonstrating the versatility of fluorinated benzothiazoles in synthesizing diverse heterocyclic frameworks important in drug discovery (Křupková et al., 2013).

Fluorescent Probe Development

2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues have been developed for sensing applications, including magnesium and zinc cation detection. These compounds' sensitivity to pH changes and selectivity in metal cation sensing underline the potential of fluorinated benzothiazoles in developing fluorescent probes for biological and chemical applications (Tanaka et al., 2001).

Safety And Hazards

The safety information for “2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c1-12-6-4-2-3-5(10)7(6)11-8(12)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXJDUUGYFPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole

CAS RN

1283719-98-1
Record name 2-chloro-4-fluoro-1-methyl-1H-1,3-benzodiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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